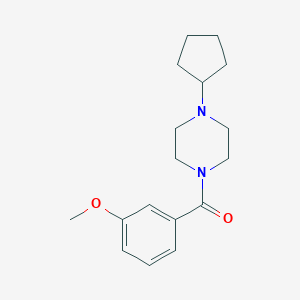![molecular formula C23H23NO3 B445037 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the indenyl intermediate with furan-2-carboxylic acid under suitable conditions.
Amidation Reaction: The final step is the formation of the amide bond by reacting the furan-2-carboxylic acid derivative with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: This compound shares a similar indenyl and furan structure but lacks the amide group.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine: This compound features a piperidine ring instead of the furan ring.
Uniqueness
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23NO3/c1-15-5-3-6-16(2)22(15)24-23(25)21-12-11-20(27-21)14-26-19-10-9-17-7-4-8-18(17)13-19/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,24,25) |
InChI Key |
HJHXBKWXWTXNLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B444959.png)
![Methyl 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B444961.png)
![N-tert-butyl-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444963.png)
![Methyl 3-cyano-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)isonicotinate](/img/structure/B444968.png)

METHANONE](/img/structure/B444970.png)


![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)

